Lipophilicity Shift vs. 5-Fluoro Regioisomer
The computed lipophilicity of 4-Fluorobenzo[d]thiazole-2(3H)-thione (XLogP3-AA = 2.4) is consistently lower than the experimental LogP of the 5-fluoro isomer (LogP = 2.72), indicating a measurable difference in hydrophobicity driven solely by fluorine position [1]. This divergence is meaningful for procurement decisions because it predicts the compound's behavior in biphasic reaction systems and the ADME profile of derived drug candidates.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 (computed) |
| Comparator Or Baseline | 5-Fluorobenzo[d]thiazole-2(3H)-thione: experimental LogP = 2.72 |
| Quantified Difference | Δ LogP ≈ 0.32 units (5-fluoro more lipophilic) |
| Conditions | Target value computed via PubChem XLogP3 algorithm; comparator value sourced from Chemsrc experimental database. |
Why This Matters
A logP difference of 0.3 units can significantly impact solubility, permeability, and biological activity, making the 4-fluoro regioisomer the preferred choice when lower lipophilicity is desired to reduce promiscuous target binding or improve aqueous solubility.
- [1] PubChem Compound Summary CID 19391748, computed XLogP3-AA = 2.4, National Center for Biotechnology Information, 2024. View Source
